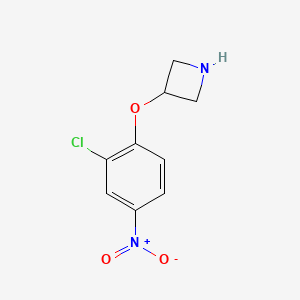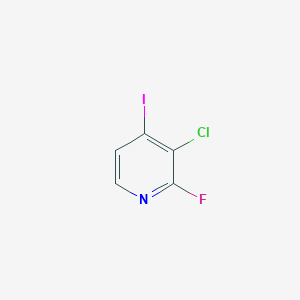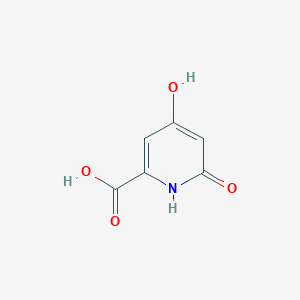
3-(2-Chloro-4-nitrophenoxy)azetidine
Übersicht
Beschreibung
“3-(2-Chloro-4-nitrophenoxy)azetidine” is a chemical compound with the formula C₉H₉ClN₂O₃ . It is categorized as an irritant .
Molecular Structure Analysis
The molecular structure of “3-(2-Chloro-4-nitrophenoxy)azetidine” consists of nine carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Anticancer Drug Development
3-(2-Chloro-4-nitrophenoxy)azetidine and related compounds have been primarily researched in the context of anticancer drug development. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for small molecule anticancer drugs, has been optimized for high yield and rapid production. This compound is synthesized from commercially available pyrimidine-2, 4, 6(1H, 3H, 5H)-trione through a series of reactions including halogenation, coupling, and nucleophilic reactions, achieving a total yield up to 85% (Zhang et al., 2019). Similarly, another study reported the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine using a rapid method with a total yield of 42.4%, underscoring its potential as an anticancer drug intermediate (Zhou et al., 2019).
Antiproliferative Activity in Breast Cancer Cell Lines
A study on the biological activity of 3-chloro-azetidin-2-one derivatives, which are structurally similar to 3-(2-Chloro-4-nitrophenoxy)azetidine, revealed interesting antiproliferative activity on human breast cancer cell lines. These derivatives are synthetic analogs of resveratrol, designed to overcome limitations like short biological half-life and rapid metabolism. Some azetidin-based resveratrol derivatives demonstrated potential as tools for treating human breast cancer (Chimento et al., 2013).
Antimicrobial Applications
The antimicrobial potential of azetidin-2-ones, including 3-chloro-azetidin-2-one derivatives, has been explored. A study synthesized a series of these compounds and evaluated their antimicrobial activity against various microbes including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. Several molecules showed potent antimicrobial activity, indicating their potential as antimicrobial agents (Halve et al., 2007).
Synthesis for Other Medical Applications
Research on azetidinone derivatives, similar to 3-(2-Chloro-4-nitrophenoxy)azetidine, has also been conducted for various medical applications. For example, the synthesis of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide compounds showed promising antibacterial, antifungal, and anti-inflammatory activities, highlighting the versatility of these compounds in medical applications (Samadhiya et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-chloro-4-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPLGGPNISHGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-nitrophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)
![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)
![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)



![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)



![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)

